molecular formula C10H7ClN2O B3358166 2-(6-Chloropyridazin-3-yl)phenol CAS No. 77585-94-5

2-(6-Chloropyridazin-3-yl)phenol

Cat. No.: B3358166
CAS No.: 77585-94-5
M. Wt: 206.63 g/mol
InChI Key: FRWYZVRPWFWYFU-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)phenol is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol It is characterized by the presence of a chloropyridazine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)phenol typically involves the reaction of 6-chloropyridazine with phenol under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between the chloropyridazine and phenol . The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced chloropyridazine derivatives.

    Substitution: Amino or thio-substituted pyridazine derivatives.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-6-5-8(12-13-10)7-3-1-2-4-9(7)14/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYZVRPWFWYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301247
Record name 2-(6-Chloro-3-pyridazinyl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID401301247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77585-94-5
Record name 2-(6-Chloro-3-pyridazinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77585-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Chloro-3-pyridazinyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Chloro-3-pyridazinyl)phenol
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Record name 2-(6-chloropyridazin-3-yl)phenol
Source European Chemicals Agency (ECHA)
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Record name 2-(6-CHLORO-3-PYRIDAZINYL)PHENOL
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Synthesis routes and methods I

Procedure details

Preferably, in the present process, the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone is added to a cold mixture of phosphorus oxychloride and the disubstituted formamide. The reaction mixture is then heated to about 75°-90° C. for about 4-5 hours. The product is isolated from the reaction mixture by methods known to the art for example by cooling the reaction mixture, quenching in cold water, preferably below 40° C., and filtering to give the 3-chloro-6-(2-hydroxyphenyl)pyridazine.
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disubstituted formamide
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Synthesis routes and methods II

Procedure details

Dimethylformamide (85 ml.) was cooled to 5° and phosphorus oxychloride (115 ml.) was added slowly to maintain a solution temperature below 60°. 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (30 g., 0.16 m.) was added rapidly in several portions. The reaction mixture was heated to 85° and held at this temperature for 4.5 hours with stirring. The mixture was then cooled to 35° and poured into 1 liter of ice cold water keeping the quenched solution below 35°. The resulting precipitate was filtered off, washed with water and dried to give 30.8 g. (96% yield) of crude 3-chloro-6-(2-hydroxyphenyl)pyridazine.
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115 mL
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30 g
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ice
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1 L
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85 mL
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Synthesis routes and methods III

Procedure details

According to the process of this invention, a 6-(2-hydroxyphenyl)-3(2H)-pyridazinone is reacted with phosphorus oxychloride and a disubstituted formamide to give a 3-chloro-6-(2-hydroxyphenyl)pyridazine. ##STR1## The term R is hydrogen or lower alkyl.
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Synthesis routes and methods IV

Procedure details

A mixture of 3-chloro-6-(2-acetoxyphenyl)pyridazine (23.1 g), aqueous sodium hydroxide (2N, 56 ml) and ethanol (10 ml) was stirred at room temperature for 1 hour. The mixture was diluted with an equal volume of water, adjusted to pH 2 with concentrated hydrochloric acid and was filtered to give 3-chloro-6-(2-hydroxyphenyl)pyridazine (18.7 g) m.p. 187.5°-188.5°. A sample recrystallised from ethanol had m.p. 187.5°-188.5°.
Name
3-chloro-6-(2-acetoxyphenyl)pyridazine
Quantity
23.1 g
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56 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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